Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(aminocarbonyl)-5-({[2-(3,4-dimethylphenyl)-4-quinolyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline moiety, a thiophene ring, and multiple functional groups, making it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethylphenyl, quinoline derivatives, and thiophene carboxylates.
Stepwise Synthesis: The synthesis involves multiple steps, including:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods:
Scale-Up: Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, sulfuric acid, halogens, acetic acid as solvent.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological processes and interactions.
Industry:
Material Science: The compound can be incorporated into polymers or coatings to enhance their properties, such as thermal stability or conductivity.
Electronics: It may be used in the development of organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating their signaling pathways and leading to desired biological effects.
Electron Transfer: In material science, the compound can participate in electron transfer processes, contributing to its functionality in electronic devices.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-(aminocarbonyl)-5-(quinolin-4-ylamino)-3-methyl-2-thiophenecarboxylate
- Ethyl 4-(aminocarbonyl)-5-(phenylamino)-3-methyl-2-thiophenecarboxylate
- Ethyl 4-(aminocarbonyl)-5-(pyridin-4-ylamino)-3-methyl-2-thiophenecarboxylate
Uniqueness:
- Structural Complexity: The presence of both quinoline and thiophene rings, along with multiple functional groups, makes it more versatile for chemical modifications compared to simpler analogs.
- Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
- Material Properties: Its structural features may impart unique electronic and thermal properties, making it suitable for advanced material applications.
Eigenschaften
Molekularformel |
C27H25N3O4S |
---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
ethyl 4-carbamoyl-5-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-34-27(33)23-16(4)22(24(28)31)26(35-23)30-25(32)19-13-21(17-11-10-14(2)15(3)12-17)29-20-9-7-6-8-18(19)20/h6-13H,5H2,1-4H3,(H2,28,31)(H,30,32) |
InChI-Schlüssel |
UOSJEUMKSUITTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.